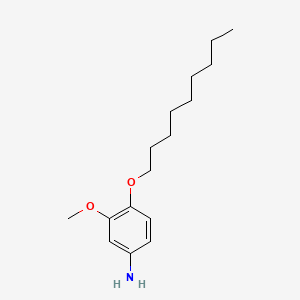

3-methoxy-4-nonoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

13736-90-8 |

|---|---|

Molecular Formula |

C16H27NO2 |

Molecular Weight |

265.39 g/mol |

IUPAC Name |

3-methoxy-4-nonoxyaniline |

InChI |

InChI=1S/C16H27NO2/c1-3-4-5-6-7-8-9-12-19-15-11-10-14(17)13-16(15)18-2/h10-11,13H,3-9,12,17H2,1-2H3 |

InChI Key |

JVQXTVXGTYXKIT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)N)OC |

Canonical SMILES |

CCCCCCCCCOC1=C(C=C(C=C1)N)OC |

Appearance |

Solid powder |

Other CAS No. |

13736-90-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Anisidine, 4-(nonyloxy)- |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Aniline (B41778) Derivative Synthesis

The effective synthesis of aniline derivatives is underpinned by a deep understanding of catalytic systems, regioselective control, and the principles of sustainable chemistry.

The synthesis of anilines can be broadly categorized into catalytic and non-catalytic methods.

Catalytic Pathways:

Catalytic hydrogenation of nitroaromatics is a cornerstone of aniline synthesis, with 85% of large-scale production relying on this method. researchgate.net This approach is favored in industrial settings for its efficiency and the use of heterogeneous catalysts, which simplifies product purification. researchgate.net A variety of metals, including palladium, platinum, and nickel, are effective catalysts for this transformation. For instance, a Pd@SBA-15 catalyst has been shown to be highly efficient and stable in the continuous-flow hydrogenation of nitrobenzene to aniline. researchgate.net

Gold-catalyzed reactions have also emerged as a powerful tool for the synthesis of substituted anilines. A gold(I)-catalyzed domino reaction involving a three-component reaction of aminoacetoaldehyde acetal and two different alkynes provides a modular approach to a variety of substituted anilines. rsc.org

Non-Catalytic Pathways:

Non-catalytic methods often involve the use of high-temperature water, particularly in its near-critical and supercritical states. tandfonline.comresearchgate.net This approach can significantly accelerate condensation reactions between anilines and aromatic aldehydes in the absence of any acid catalysts, demonstrating that high-temperature water can act as an effective substitute for conventional acid catalysts. tandfonline.comresearchgate.net

Another non-catalytic approach involves the condensation of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines to synthesize 2-benzyl-N-substituted anilines. This method proceeds through an imine condensation–isoaromatization pathway under catalyst- and additive-free conditions. beilstein-journals.org

| Method | Catalyst/Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | Pd, Pt, Ni, Rh | High efficiency, industrial scalability | Requires high pressure and temperature, potential for catalyst deactivation | researchgate.netresearchgate.net |

| Gold-Catalyzed Reaction | Cationic gold(I) | Modular synthesis, variety of substituted anilines | Use of a precious metal catalyst | rsc.org |

| High-Temperature Water | Near-critical or supercritical water | Catalyst-free, environmentally friendly | Requires high temperatures and pressures | tandfonline.comresearchgate.net |

| Imine Condensation | Catalyst- and additive-free | Mild conditions, avoids catalysts | May have a limited substrate scope | beilstein-journals.org |

Achieving the desired substitution pattern on an aniline ring is a significant challenge in synthetic chemistry. Regioselective functionalization techniques are therefore of paramount importance.

Ortho-Functionalization: A Brønsted acid-catalyzed strategy has been developed for the selective ortho-functionalization of anilines. This method utilizes an in situ generated quinone imine ketal as an aryl electrophilic surrogate, allowing for regioselective arylation and amination. acs.org

Meta-Functionalization: The synthesis of meta-substituted anilines can be achieved through a copper-catalyzed acs.orgresearchgate.net-methoxy rearrangement of N-methoxyanilines. This is followed by a Michael addition of nucleophiles to the in situ generated ortho-quinol imine. acs.org

Para-Functionalization: A general method for the para-selective C–H olefination of aniline derivatives has been developed using a Pd/S,O-ligand catalytic system. This provides a more efficient alternative to multi-step synthetic routes. uva.nl

The choice of directing groups and catalysts is crucial for controlling the regioselectivity of these reactions. For example, a pyrimidine directing group can be used in rhodium(III)-catalyzed C-H amidation of aniline derivatives to produce 1,2-diaminobenzene derivatives. researchgate.net

The chemical industry is increasingly adopting sustainable practices to minimize its environmental impact. In aniline synthesis, this translates to the development of greener and more efficient processes.

A notable advancement is the use of a redox mediator in the electrolysis of water to reduce nitrobenzenes to anilines. This method avoids the need for precious metal catalysts and hydrogen from fossil fuels, and it operates at ambient temperature and pressure, making the process more environmentally friendly.

Biocatalysis also presents a sustainable alternative to traditional chemical synthesis. An immobilized nitroreductase has been used for the continuous chemoenzymatic synthesis of anilines. This method eliminates the need for high-pressure hydrogen gas and precious-metal catalysts and proceeds with high chemoselectivity. nih.govacs.org The use of biocatalysts offers several advantages, including reduced reliance on precious metals, lower energy requirements, and the use of aqueous solutions instead of bio-incompatible organic solvents. nih.govacs.org

| Sustainable Approach | Key Features | Environmental Benefits | Reference |

| Electrocatalytic Reduction | Uses a redox mediator and electrolysis of water | Avoids precious metals and fossil fuels, ambient conditions | |

| Biocatalysis | Immobilized nitroreductase | Eliminates high-pressure H2 and metal catalysts, aqueous medium | nih.govacs.org |

Preparation of Functionalized Aniline Monomers

The synthesis of specific functionalized aniline monomers, such as 3-methoxy-4-nonoxyaniline, requires a multi-step approach that carefully considers the introduction of each substituent.

A plausible synthetic route to this compound can be extrapolated from the synthesis of similar 3-amino-4-alkoxy-acylanilides. A general three-step synthesis starting from 2,4-dinitrochlorobenzene can be adapted. googleapis.com

A potential synthetic pathway for this compound is as follows:

Nitration: Starting with a suitable precursor, such as 3-methoxyphenylacetone, a regioselective nitration can be performed to introduce a nitro group at the 4-position. researchgate.net

Etherification: The hydroxyl group at the 4-position of a suitably protected aminophenol precursor would be etherified using 1-bromononane (B48978) in the presence of a base such as potassium carbonate.

Reduction: The nitro group is then reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or with other reducing agents like tin(II) chloride in hydrochloric acid.

A related synthesis is that of 3-amino-4-methoxybenzanilide, which involves the reaction of 3-nitro-4-chlorobenzoyl aniline with methanol and an alkaline reagent, followed by reduction of the nitro group. google.comgoogle.compatsnap.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Temperature: In the synthesis of 3-nitro-4-methoxybenzoyl aniline, the reaction is heated to reflux for 8 hours. google.com For the hydrogenation of nitroarenes, temperatures between 40°C and 70°C have been explored, with 60°C being optimal in one study. researchgate.net

Pressure: Hydrogen pressure is a critical parameter in catalytic hydrogenation. While higher pressures can increase reaction rates, an optimal pressure needs to be determined to ensure safety and efficiency. researchgate.net

Catalyst: The choice and loading of the catalyst are vital. For instance, in the synthesis of anilines from cyclohexanones, a Pd/C–ethylene system was found to be effective. acs.org

Solvent: The solvent can significantly influence the reaction outcome. In a metal-free catalytic synthesis of N-allylaminocyclohex-2-enone, ethanol was found to be the most effective solvent. acs.org

Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to lead to side reactions or product degradation.

An example of reaction condition optimization is shown in the table below for the hydrogenation of nitrobenzene to aniline using a Pd@SBA-15 catalyst in a continuous-flow system. researchgate.net

| Parameter | Condition | Aniline Yield (%) |

| Temperature | 40°C | 85 |

| 50°C | 96 | |

| 60°C | 99 | |

| 70°C | 99 | |

| Flow Rate | 0.25 mL/min | 99 |

| 0.50 mL/min | 99 | |

| 0.75 mL/min | 97 | |

| 1.00 mL/min | 96 | |

| H2 Pressure | 1.0 MPa | 99 |

| 2.0 MPa | 99 | |

| 3.0 MPa | 99 |

Polymerization of Aniline and its Alkoxy Derivatives

The polymerization of aniline and its derivatives is a cornerstone of conductive polymer science, leading to the formation of polyaniline (PANI) and its substituted analogues. These polymers are of significant interest due to their unique electronic, optical, and electrochemical properties. The introduction of alkoxy substituents, such as the methoxy (B1213986) and nonoxy groups in this compound, can modulate these properties by influencing the electronic nature of the monomer and the morphology of the resulting polymer. This section explores the primary methodologies for the polymerization of such monomers, focusing on chemical and electrochemical techniques, the pursuit of controlled polymer architectures, and the kinetic implications of substituents.

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is the most common method for synthesizing polyaniline and its derivatives. This technique involves the oxidation of the aniline monomer in an acidic medium using a chemical oxidant. For alkoxy-substituted anilines like this compound, the general mechanism follows the oxidation of the monomer to form radical cations, which then couple and propagate to form the polymer chain.

The choice of oxidant and reaction conditions plays a crucial role in determining the properties of the resulting polymer. Commonly used oxidants include ammonium persulfate (APS), ferric chloride (FeCl₃), and potassium dichromate (K₂Cr₂O₇). The polymerization is typically carried out in an aqueous acidic solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to ensure the formation of the conductive emeraldine salt form of the polymer.

Key aspects of chemical oxidative polymerization include:

Initiation: The process begins with the oxidation of the aniline monomer to an anilinium radical cation.

Propagation: These radical cations then couple, typically in a head-to-tail fashion, to form dimers, trimers, and eventually the polymer chain. The reaction is believed to be autocatalytic, with the formed polyaniline accelerating the polymerization rate.

Termination: Chain growth ceases through various mechanisms, including reaction with impurities or the depletion of the monomer or oxidant.

The presence of alkoxy groups can influence the polymerization process. The methoxy group is electron-donating, which can increase the electron density on the aniline ring, potentially affecting the oxidation potential and the rate of polymerization. The long nonoxy chain may impact the solubility of the monomer and the morphology of the final polymer.

| Parameter | Influence on Polymerization |

| Oxidant Type | Affects polymerization rate, polymer yield, and molecular weight. |

| Monomer/Oxidant Ratio | A key factor in controlling the molecular weight and properties of the polymer. |

| Acid Medium | Essential for producing the conductive emeraldine salt form. |

| Temperature | Influences the rate of reaction and the structure of the polymer. |

Electropolymerization Methods

Electropolymerization offers a high degree of control over the deposition of the polymer film on an electrode surface. This method involves the direct oxidation of the monomer at the surface of a working electrode by applying an external potential. The resulting polymer film is deposited directly onto the electrode. This technique is particularly advantageous for applications requiring thin, uniform films, such as in sensors and electronic devices.

The mechanism of electropolymerization is similar to chemical oxidative polymerization, involving the formation of radical cations. researchgate.net However, the initiation and propagation steps occur at the electrode-solution interface. The growth, morphology, and properties of the polymer film can be precisely controlled by manipulating electrochemical parameters such as the applied potential, current density, and the composition of the electrolyte solution.

Electropolymerization of aniline and its derivatives is typically performed in a three-electrode electrochemical cell. scispace.com The choice of the electrode material (e.g., platinum, gold, glassy carbon) can influence the nucleation and growth of the polymer film. scispace.com The electrolyte solution usually contains the monomer and a supporting electrolyte in an acidic medium.

Controllable parameters in electropolymerization:

Potential/Current: The applied potential or current density directly affects the rate of monomer oxidation and polymer deposition.

Scan Rate (in cyclic voltammetry): Influences the morphology and thickness of the polymer film.

Monomer Concentration: Affects the rate of polymerization and the quality of the resulting film.

pH of Electrolyte: Crucial for obtaining the desired conductive form of the polymer. researchgate.net

For a monomer like this compound, the alkoxy substituents would be expected to lower the oxidation potential compared to unsubstituted aniline, facilitating the electropolymerization process. The nonoxy group might also influence the adhesion and morphology of the deposited polymer film.

Controlled Polymerization for Defined Architectures

Achieving well-defined polymer architectures, such as controlled molecular weight, low polydispersity, and specific block copolymers, is a significant challenge in the polymerization of anilines due to the complex oxidative reaction mechanism. However, methods are being explored to exert greater control over the polymerization process.

One approach is the use of "template synthesis," where the polymerization is carried out in the presence of a template, such as a surfactant micelle, a polymer, or a porous membrane. This can lead to the formation of nanostructured polymers like nanofibers, nanotubes, and nanowires. For instance, conducting polyaniline nanotubes have been synthesized using single-crystalline MnO₂ nanotubes as a template and oxidant. sciltp.com

Another strategy involves the use of initiators to control the polymerization. While traditional oxidative polymerization is often considered a step-growth process, the introduction of specific initiators may offer a degree of control over the initiation step, potentially leading to more uniform polymer chains. google.com

Research into living or controlled radical polymerization techniques for aniline derivatives is ongoing, but the oxidative nature of the reaction makes it challenging to apply conventional methods. The development of controlled polymerization methods for monomers like this compound would be highly valuable for tailoring the material's properties for specific advanced applications.

Influence of Substituents on Polymerization Kinetics

Substituents on the aniline ring have a profound effect on the kinetics of polymerization. researchgate.net These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs), such as alkoxy groups (methoxy and nonoxy), increase the electron density on the aromatic ring. This generally makes the monomer easier to oxidize, leading to an increased rate of polymerization. epa.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the monomer more difficult to oxidize and thus slowing down the polymerization rate. youtube.com The order of reactivity for some substituted anilines has been shown to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-Br > m-Cl > m-NO₂. epa.gov

Steric Effects: The size and position of the substituent can sterically hinder the coupling of radical cations, which can slow down the polymerization rate and affect the final structure and molecular weight of the polymer. Substituents at the ortho position generally have a more significant steric effect than those at the meta or para positions. In this compound, the methoxy group is at the meta position relative to the amino group, while the nonoxy group is at the para position. The long nonoxy chain, while potentially influencing solubility and morphology, is not expected to exert a strong steric hindrance to the head-to-tail coupling that is predominant in aniline polymerization.

| Substituent Type | Effect on Electron Density | Expected Impact on Polymerization Rate |

| Electron-Donating (e.g., -OCH₃, -OC₉H₁₉) | Increases | Increases |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreases | Decreases |

| Bulky Ortho Groups | No direct effect | Decreases due to steric hindrance |

Advanced Spectroscopic Elucidation of Molecular and Supramolecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For 3-methoxy-4-nonoxyaniline, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.

Due to the complexity of the this compound molecule, which includes an aromatic ring with multiple substituents and a long aliphatic chain, one-dimensional ¹H and ¹³C NMR spectra would likely exhibit signal overlap. Multi-dimensional NMR techniques are therefore essential for complete and accurate resonance assignments.

Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the aromatic ring and along the nonoxy chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, providing a clear map of C-H one-bond connectivities.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment would identify protons that are close in space, providing insights into the preferred conformation of the nonoxy chain relative to the aromatic ring.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on established principles of NMR spectroscopy and typical chemical shift values for similar functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Data is hypothetical and for illustrative purposes only.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | 110 - 150 |

| NH₂ | 3.5 - 4.5 | - |

| O-CH₃ | 3.8 | 55 - 60 |

| O-CH₂- | 3.9 - 4.1 | 65 - 70 |

| -(CH₂)₇- | 1.2 - 1.8 | 20 - 35 |

| -CH₃ (nonyl) | 0.9 | ~14 |

Note: The exact chemical shifts would be determined from experimental spectra.

Isotopic labeling is a powerful technique used to simplify complex NMR spectra and to probe specific structural or dynamic features of a molecule. By selectively replacing certain atoms with their isotopes (e.g., ¹³C or ¹⁵N), specific signals in the NMR spectrum can be enhanced or selectively observed. rsc.org For this compound, ¹³C labeling of the methoxy (B1213986) carbon or ¹⁵N labeling of the aniline (B41778) nitrogen could be employed. rsc.org This would allow for specialized NMR experiments to precisely measure coupling constants involving these nuclei, providing further confirmation of the molecular structure and insights into the electronic environment of the labeled site.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their local environment.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic nonoxy chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ether linkages (methoxy and nonoxy) would produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ range. Analysis of the fingerprint region (below 1500 cm⁻¹) can provide information on the substitution pattern of the benzene (B151609) ring.

Table 2: Expected FTIR Absorption Bands for this compound Data is hypothetical and for illustrative purposes only.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | Aromatic C-H Stretch | Benzene Ring |

| 2850 - 2960 | Aliphatic C-H Stretch | Nonoxy and Methoxy Groups |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

Raman spectroscopy, which is complementary to FTIR, would provide further insights into the vibrational modes of this compound. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, which are highly characteristic of the substitution pattern. The non-polar C-C bonds of the nonoxy chain would also be more prominent in the Raman spectrum compared to the IR spectrum. This technique would be particularly useful for studying the compound in the solid state, providing information on crystal packing and intermolecular interactions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline. rsc.org The presence of the electron-donating amino, methoxy, and nonoxy groups on the benzene ring would cause a bathochromic (red) shift of the π → π* transitions of the benzene chromophore compared to unsubstituted benzene. The spectrum would likely display two main absorption bands, one around 230-250 nm and a second, less intense band at longer wavelengths, around 280-300 nm. The exact position and intensity of these bands are sensitive to the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for this compound Data is hypothetical and for illustrative purposes only.

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240 | π → π* | Substituted Benzene Ring |

Analysis of Electronic Transitions and Conjugation Effects

The electronic properties of aniline and its derivatives are largely governed by the interaction of the amino group's lone pair of electrons with the aromatic π-system. wikipedia.orggeeksforgeeks.org In this compound, the presence of both a methoxy (-OCH₃) and a nonoxy (-OC₉H₁₉) group further modulates the electronic landscape.

UV-visible absorption spectroscopy is a key technique to study these electronic transitions. Typically, aniline exhibits two absorption bands, the K-band (around 230-250 nm) and the B-band (around 280-290 nm), which arise from π → π* transitions. wikipedia.org The substitution on the benzene ring significantly influences the position and intensity of these bands. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima due to increased conjugation. The long alkyl chain of the nonoxy group, while primarily affecting solubility and packing, can have subtle effects on the electronic structure.

The extent of this shift is dependent on the solvent polarity, as solvents can interact with the lone pair on the nitrogen atom, affecting its availability for conjugation with the benzene ring. rsc.org For instance, in acidic solutions, the formation of the anilinium ion leads to a loss of this conjugation, resulting in a spectrum similar to that of benzene. wikipedia.org

Table 1: Expected UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Expected λmax (K-band) (nm) | Expected λmax (B-band) (nm) |

|---|---|---|

| Hexane | ~240-250 | ~290-300 |

| Ethanol | ~245-255 | ~295-305 |

Note: This is an interactive data table based on typical values for similar substituted anilines and may not represent experimentally verified data for this compound.

Photoluminescence and Emission Properties

The study of photoluminescence provides further information about the excited state of molecules. Aniline derivatives are known to exhibit fluorescence, and the characteristics of this emission are highly sensitive to the molecular structure and environment. nih.gov The most fluorescent species are typically the non-ionized forms, with fluorescence maxima often observed around 350 nm. nih.gov

For this compound, the electron-donating methoxy group is anticipated to enhance the fluorescence quantum yield compared to unsubstituted aniline. The emission wavelength is also likely to be red-shifted. The nonoxy group may influence the solid-state emission properties by affecting the crystal packing and intermolecular interactions. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the extent of molecular rearrangement in the excited state. nih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. wikipedia.org For this compound (C₁₆H₂₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 265.

The fragmentation of substituted anilines and aryl ethers follows predictable pathways. miamioh.eduwhitman.edu Key fragmentation patterns expected for this compound include:

α-cleavage: Loss of the nonyl chain from the ether linkage is a likely fragmentation pathway. This would involve the cleavage of the C-O bond, leading to a prominent fragment ion.

Loss of the methoxy group: Cleavage of the methyl group from the methoxy ether can occur, resulting in a [M-15]⁺ peak.

Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted aromatic compounds. miamioh.edu

Cleavage of the nonoxy side chain: Fragmentation can occur along the C₉H₁₉ alkyl chain.

Loss of HCN: This is a characteristic fragmentation for anilines. whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 265 | [M]⁺ (Molecular Ion) |

| 250 | [M - CH₃]⁺ |

| 138 | [M - C₉H₁₉O]⁺ |

Note: This is an interactive data table of predicted fragments based on general fragmentation rules.

X-ray Diffraction Techniques

X-ray diffraction techniques are unparalleled in providing definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the conformation of the flexible nonoxy chain and its orientation relative to the benzene ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amino group and van der Waals interactions, which govern the supramolecular architecture. researchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. yale.eduomicsonline.org It can be used to identify the crystalline phase of this compound and to determine its purity. A unique PXRD pattern serves as a fingerprint for a specific crystalline form. nist.govgovinfo.gov

Organic molecules, particularly those with conformational flexibility like the nonoxy chain in this compound, are prone to polymorphism—the ability to exist in multiple crystalline forms. nih.govwisc.edugexinonline.comwikipedia.org Each polymorph will have a distinct crystal structure and, consequently, a unique PXRD pattern. researchgate.net PXRD is the primary method used to identify and differentiate between these polymorphs, which can exhibit different physical properties.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Simulation of Aggregation and Supramolecular Assembly

The aggregation and self-assembly of molecules like 3-methoxy-4-nonoxyaniline into larger, ordered structures are governed by non-covalent interactions. Molecular dynamics (MD) and Monte Carlo (MC) simulations are primary computational techniques used to model these processes. These simulations can predict how individual molecules will arrange themselves in different environments, leading to the formation of supramolecular assemblies.

For aniline (B41778) derivatives, aggregation is often driven by a combination of hydrogen bonding (involving the amine group), π-π stacking of the aromatic rings, and van der Waals interactions between the alkyl chains. In the case of this compound, the long nonoxy chain would significantly contribute to hydrophobic and van der Waals interactions, likely promoting aggregation in polar solvents and influencing the packing in the solid state. The methoxy (B1213986) and amine groups can participate in hydrogen bonding, further directing the assembly.

Simulations can provide data on:

Radial Distribution Functions: To understand the local ordering of molecules around a central molecule.

Interaction Energies: To quantify the strength of the different types of non-covalent interactions.

Cluster Analysis: To follow the formation and growth of aggregates over time.

While specific simulation data for this compound is not available, studies on similar amphiphilic molecules demonstrate that the balance between the hydrophobic tail (nonoxy group) and the hydrophilic head (aniline with methoxy and amine groups) is crucial in determining the morphology of the resulting supramolecular structures.

Computational Mechanistic Studies of Reactions

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. For reactions involving this compound, such as oxidation, polymerization, or substitution reactions, computational methods can provide a level of detail that is often difficult to obtain experimentally.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org Computational methods, particularly quantum mechanics (QM) calculations like Density Functional Theory (DFT), are used to locate the transition state on the potential energy surface and calculate its energy relative to the reactants. This energy difference is the activation energy, a key determinant of the reaction rate. wikipedia.orgjohnhogan.info

For a hypothetical reaction involving this compound, the general workflow using TST would be:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This is the transition state.

Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy.

The Eyring equation, derived from TST, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). wikipedia.org

Table 1: Key Concepts in Transition State Theory

| Concept | Description |

|---|---|

| Potential Energy Surface | A mathematical or graphical representation of the energy of a molecule or system of molecules as a function of their geometry. |

| Transition State | The highest energy point along the lowest energy path from reactants to products. It is a first-order saddle point on the potential energy surface. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. |

| Reaction Coordinate | The path of minimum energy connecting reactants and products on the potential energy surface. |

Computational methods can map out the entire reaction pathway, identifying not only the transition states but also any stable intermediates that may be formed. This is particularly valuable for complex, multi-step reactions. For aniline derivatives, oxidation reactions are common and can proceed through various intermediates, such as radical cations. researchgate.net

In the case of this compound, DFT calculations could be used to investigate, for example, its oxidation. The calculations would likely show the initial formation of an aniline radical cation. The subsequent steps, including coupling reactions to form dimers or oligomers, could then be modeled. The presence of the electron-donating methoxy and nonoxy groups would influence the stability of the radical cation and the regioselectivity of the coupling reactions.

Computational studies on other substituted anilines have shown that the nature and position of the substituents have a significant impact on the reaction mechanism and the stability of intermediates. beilstein-journals.org For instance, the Bamberger rearrangement of N-phenylhydroxylamines has been studied using DFT, revealing a complex mechanism involving proton transfers and an aniline dication-like transition state. beilstein-journals.orgnih.gov Similar methodologies could be applied to investigate reactions of this compound.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or chemical reactivity, respectively. These models are built by calculating a set of molecular descriptors and then using regression analysis to find a mathematical relationship with an experimentally measured property.

Mesomorphic behavior, or the formation of liquid crystal phases, is highly dependent on molecular structure. For calamitic (rod-like) liquid crystals, factors such as the aspect ratio, the presence of a rigid core, and flexible terminal chains are crucial. This compound possesses features that might lead to mesomorphic behavior, namely a rigid aromatic core and a long, flexible nonoxy chain.

A QSPR study on the mesomorphic properties of a series of aniline derivatives would involve calculating descriptors such as:

Geometrical Descriptors: Molecular length, aspect ratio, molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Dipole moment, polarizability, HOMO-LUMO gap.

These descriptors would then be correlated with experimental data on phase transition temperatures (e.g., melting point, clearing point) to develop a predictive model. The length of the alkoxy chain is a well-known factor influencing the type and stability of liquid crystal phases in many systems.

Table 2: Influence of Molecular Features on Mesomorphic Behavior

| Molecular Feature | Expected Influence on Mesomorphism |

|---|---|

| Rigid Aromatic Core | Provides the necessary anisotropy for liquid crystal formation. |

| Long Flexible Chain (nonoxy) | Promotes liquid crystallinity by enhancing anisotropy and can lead to the formation of smectic phases. |

| Methoxy Group | Can influence the dipole moment and intermolecular interactions, affecting phase stability. |

| Amine Group | Can participate in hydrogen bonding, which may promote or disrupt liquid crystalline ordering depending on the packing. |

The electrochemical properties of aniline derivatives, such as their oxidation potential, are strongly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.

In this compound, both the methoxy and nonoxy groups are electron-donating. A QSRR study could quantify this effect. The one-electron oxidation potentials of a series of substituted anilines have been successfully correlated with computed properties like the energy of the Highest Occupied Molecular Orbital (HOMO). umn.edu A higher HOMO energy generally corresponds to a lower oxidation potential.

A typical QSRR model for the oxidation potential of substituted anilines might take the form:

Eox = a(EHOMO) + b

where Eox is the oxidation potential, EHOMO is the energy of the HOMO, and a and b are constants determined by regression analysis. Other descriptors that could be included in such a model are Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent, and various quantum chemical descriptors related to charge distribution.

Table 3: Predicted Influence of Substituents on Electrochemical Properties of this compound

| Substituent | Electronic Effect | Expected Influence on Oxidation Potential |

|---|---|---|

| -NH2 (Amine) | Electron-donating (by resonance) | Lowers oxidation potential |

| -OCH3 (Methoxy) | Electron-donating (by resonance) | Lowers oxidation potential |

| -OC9H19 (Nonoxy) | Electron-donating (by resonance) | Lowers oxidation potential |

The combined electron-donating effects of the amine, methoxy, and nonoxy groups are expected to make this compound relatively easy to oxidize compared to unsubstituted aniline.

Chemical Reactivity and Functionalization Pathways

Electrochemical Behavior and Redox Processes

The presence of the electron-rich amino and alkoxy groups makes 3-methoxy-4-nonoxyaniline susceptible to electrochemical oxidation. The redox processes of aromatic amines have been extensively studied, providing a framework for understanding the behavior of this specific compound.

The anodic oxidation of aniline (B41778) and its derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation mdpi.com. This initial step is central to the subsequent reaction pathways, which are highly dependent on the reaction medium (such as pH) and the nature of the substituents on the aromatic ring mdpi.com.

Following the formation of the radical cation, several competing reactions can occur:

Coupling Reactions: The radical cation can undergo coupling reactions, such as head-to-tail or tail-to-tail coupling, leading to the formation of dimers like p-aminophenylamine and benzidine (B372746) derivatives researchgate.net. These dimers are often more easily oxidized than the parent aniline molecule and can undergo further oxidation at the same potential researchgate.net.

Reaction with Nucleophiles: In the presence of nucleophiles, such as water, the radical cation or a subsequently formed dication can be attacked, leading to the formation of hydroxylated products tsijournals.com.

Polymerization: Under certain conditions, extensive polymerization can occur, leading to the formation of polyaniline films on the electrode surface.

The specific oxidation of 3-methoxy-4-t-butylaniline, a structurally similar compound, with chemical oxidants like potassium ferricyanide (B76249) or silver oxide has been shown to yield complex mixtures including azobenzene (B91143) and phenazine (B1670421) derivatives csu.edu.au. This suggests that the electrochemical oxidation of this compound could also lead to a variety of dimeric and oligomeric products through various coupling pathways.

The potential at which an aromatic amine is oxidized is significantly influenced by the electronic properties of the substituents on the ring mdpi.com. Electron-donating groups (EDGs) increase the electron density on the aromatic system and at the nitrogen atom, making the molecule easier to oxidize, thus lowering its oxidation potential mdpi.com. Conversely, electron-withdrawing groups (EWGs) shift the oxidation potential to more positive values mdpi.com.

For this compound, all three substituents (-NH2, -OCH3, -OC9H19) are electron-donating. The amino group is a powerful activating group, and the methoxy (B1213986) and nonoxy groups further enhance this effect through resonance. This synergistic effect is expected to result in a relatively low oxidation potential for this compound compared to unsubstituted aniline. Studies on various substituted anilines have consistently shown that electron-donating substituents facilitate oxidation tsijournals.comumn.edu.

| Substituent | Electronic Effect | Impact on Oxidation Potential | Reference |

|---|---|---|---|

| -CH3 (Methyl) | Electron-donating (+I, Hyperconjugation) | Decreases potential (easier to oxidize) | tsijournals.com |

| -OCH3 (Methoxy) | Strongly electron-donating (+M > -I) | Significantly decreases potential | umn.edu |

| -Cl (Chloro) | Electron-withdrawing (-I > +M) | Increases potential (harder to oxidize) | tsijournals.com |

| -NO2 (Nitro) | Strongly electron-withdrawing (-M, -I) | Significantly increases potential | tsijournals.com |

Selective C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool for the efficient modification of organic molecules, avoiding the need for pre-functionalized starting materials nih.gov. For aniline derivatives, this approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic ring.

Palladium-catalyzed reactions are prominent among C-H activation strategies. In the context of anilines, the amino group can act as a directing group, facilitating the activation of C-H bonds at the ortho position through the formation of a chelate intermediate nih.gov. However, this often requires the use of a protecting group on the nitrogen atom to prevent undesired side reactions like N-arylation and to modulate the directing group's efficacy nih.govacs.org.

Recent advancements have led to methods for the direct C-H arylation of unprotected anilines. For example, the use of a specific cooperating ligand, [2,2′-bipyridin]-6(1H)-one, with a palladium catalyst enables the selective ortho-arylation of primary anilines without competing N-arylation nih.govacs.org. Other strategies have focused on achieving selectivity at more remote positions. A Pd/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination of a broad range of aniline derivatives nih.gov. Given the substitution pattern of this compound, the available C-H positions for functionalization are at C-2, C-5, and C-6. The directing influence of the functional groups would be crucial in determining the site of reaction.

| Reaction Type | Catalyst System | Directing Group / Strategy | Regioselectivity | Reference |

|---|---|---|---|---|

| Ortho-Arylation | Pd catalyst with [2,2′-bipyridin]-6(1H)-one ligand | Unprotected -NH2 group | Ortho | nih.govacs.org |

| Para-Olefination | Pd/S,O-ligand | Electronic bias of aniline | Para | nih.gov |

| Meta-Chlorination | Pd catalyst with pyridone-based ligand / norbornene mediator | Norbornene-mediated remote functionalization | Meta | acs.org |

| Ortho-Acylation | Palladium catalyst | Pyridine directing group | Ortho | rsc.org |

Regiocontrol in the C-H functionalization of this compound would be complex due to the multiple directing groups.

Amino Group (-NH2): A powerful ortho-director. It would strongly favor functionalization at the C-2 and C-6 positions.

Methoxy Group (-OCH3): An ortho, para-director. Its ortho positions are C-2 and C-4 (blocked), and its para position is C-6. It would therefore direct towards C-2 and C-6.

Nonoxy Group (-OC9H19): Also an ortho, para-director. Its ortho positions are C-3 (blocked) and C-5, and its para position is blocked. It would direct towards C-5.

The combined electronic effects would strongly activate the C-2, C-5, and C-6 positions. The ultimate regioselectivity would depend on the specific catalytic system employed, with steric factors also playing a significant role. The bulky nonoxy group might sterically hinder functionalization at the adjacent C-5 position, potentially favoring reaction at the C-2 or C-6 positions, which are ortho to the powerful amino directing group. Achieving stereocontrol would only be relevant if a prochiral center is created during the functionalization process, which would require the use of chiral catalysts or auxiliaries.

Reactivity of the Amino Group

The primary aromatic amino group is a versatile functional group that governs much of the reactivity of this compound. Its lone pair of electrons is delocalized into the aromatic ring, which not only activates the ring towards electrophilic substitution but also makes the nitrogen atom itself a site for various reactions.

The oxidation of the amino group can lead to a range of products beyond the initial radical cation formation discussed in the electrochemical context. Depending on the oxidant and reaction conditions, primary aromatic amines can be converted into nitroso, nitro, or azoxy compounds, or can undergo coupling to form azobenzenes csu.edu.au. Bioactivation studies of aromatic amines show that N-oxidation is a common metabolic pathway, forming hydroxylamines and nitrosoarenes researchgate.net.

Furthermore, the amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. In palladium-catalyzed cross-coupling reactions, the C-H functionalization of the ring often competes with N-H functionalization (N-arylation), a reaction pathway that forms secondary amines nih.govacs.org. The choice of catalyst, ligand, and reaction conditions is critical to steer the reaction towards the desired C-H activation pathway over N-H functionalization nih.gov.

Transformations Involving the Alkoxy Chain

The chemical reactivity of the this compound molecule is significantly influenced by its alkoxy chains, the methoxy and the nonoxy groups. While the aniline core and the aromatic ring dictate many of its properties, the long nonoxy chain, in particular, offers unique pathways for chemical transformations. These transformations can be broadly categorized into cleavage of the ether linkage and functionalization of the alkyl chain itself.

One of the most common reactions involving alkoxy groups on an aromatic ring is the cleavage of the carbon-oxygen ether bond. This reaction is typically achieved under harsh conditions using strong acids. For aryl alkyl ethers, such as the nonoxy group in this compound, the cleavage generally proceeds via nucleophilic substitution, with the specific mechanism (SN1 or SN2) being dependent on the nature of the alkyl group. Given that the nonoxy group is a primary alkyl chain, the cleavage is expected to proceed via an SN2 mechanism when treated with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). In this reaction, the ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the alkyl chain, leading to the formation of a phenol (B47542) and an alkyl halide.

It is important to consider the selectivity of this cleavage in a molecule with two different alkoxy groups. The methoxy group is generally more resistant to cleavage than longer-chain alkoxy groups under certain conditions. However, with strong reagents like BBr₃, it is possible to cleave both methoxy and other alkoxy groups. Selective cleavage of the nonoxy group in the presence of the methoxy group could potentially be achieved under milder, more controlled conditions or by employing enzymatic methods. For instance, certain enzymes have been shown to catalyze the oxidative cleavage of alkyl aryl ethers, which could offer a higher degree of selectivity.

Beyond cleavage, the long nonoxy chain can be a site for functionalization, although this is generally less facile than reactions involving the aromatic ring or the amino group. The terminal methyl group and the methylene (B1212753) groups of the nonoxy chain are relatively inert. However, under specific conditions, such as free-radical halogenation, it is possible to introduce functionality along the chain. More advanced catalytic methods for C-H bond functionalization could also be employed to selectively introduce new functional groups at specific positions of the alkyl chain, although this remains a challenging area of organic synthesis.

| Transformation | Reagents and Conditions | Products | Plausible Mechanism |

| Ether Cleavage | HBr or HI, heat | 3-methoxy-4-aminophenol, 1-bromononane (B48978) or 1-iodononane | SN2 |

| Ether Cleavage | BBr₃, followed by workup | 3-hydroxy-4-hydroxylaniline, bromomethane, 1-bromononane | Nucleophilic substitution |

| Enzymatic Cleavage | Peroxygenase, H₂O₂ | 3-methoxy-4-aminophenol, nonanal | Oxidative cleavage |

Polymer Analogous Reactions for Post-Polymerization Modification

Polymers derived from this compound can be subjected to post-polymerization modifications to tailor their properties for specific applications. These reactions, known as polymer analogous reactions, involve the chemical modification of the polymer's side chains without altering the polymer backbone. The long nonoxy side chain in a polyaniline derived from this monomer provides a versatile handle for such modifications.

One of the most powerful strategies for post-polymerization modification is "click chemistry," a set of biocompatible reactions that are high-yielding, wide in scope, and easy to perform. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. To utilize this chemistry, the nonoxy side chain would first need to be functionalized with either an azide (B81097) or an alkyne group. For instance, the terminal methyl group of the nonoxy chain could be converted to a bromide via radical bromination, followed by nucleophilic substitution with sodium azide to introduce a terminal azide group. This azide-functionalized polymer can then be reacted with a variety of alkyne-containing molecules to introduce new functionalities.

The introduction of long alkoxy side chains, such as the nonoxy group, on polyaniline is known to enhance its solubility in common organic solvents. This improved processability is crucial for performing polymer analogous reactions in solution, ensuring efficient and uniform modification of the polymer chains.

Another potential avenue for post-polymerization modification involves the cleavage of the nonoxy ether linkage, as discussed in the previous section. While this would be a more drastic modification, it could be used to convert the hydrophobic poly(alkoxy aniline) into a more hydrophilic poly(phenol) derivative. This transformation would significantly alter the polymer's solubility and could be used to create amphiphilic block copolymers if the cleavage reaction can be controlled to proceed only partially along the polymer chain.

The choice of post-polymerization modification strategy will depend on the desired final properties of the polymer. The versatility of the nonoxy side chain, allowing for either functionalization or cleavage, makes polymers derived from this compound interesting candidates for the development of advanced functional materials.

| Modification Strategy | Reaction Steps | Introduced Functionality | Potential Application |

| Click Chemistry (CuAAC) | 1. Bromination of terminal methyl group. 2. Azide substitution. 3. Reaction with an alkyne. | Diverse, depending on the alkyne used (e.g., fluorescent dyes, bioactive molecules). | Biosensors, drug delivery. |

| Side-Chain Cleavage | Treatment with HBr or BBr₃. | Phenolic hydroxyl groups. | Modified solubility, stimuli-responsive materials. |

Applications in Advanced Organic Materials and Functional Systems

Liquid Crystalline Materials Science

The elongated structure and potential for intermolecular interactions imparted by the substituents of 3-methoxy-4-nonoxyaniline make it an attractive building block for the synthesis of novel liquid crystalline materials.

Design and Synthesis of Mesogenic Derivatives

Derivatives of this compound can be designed to exhibit liquid crystalline properties, often by introducing a rigid core structure to promote anisotropic molecular arrangements. A common approach involves the formation of Schiff bases (imines), which extend the molecular length and rigidity. The synthesis typically involves the condensation reaction of the amine group of this compound with an appropriate aldehyde, often one that is part of another aromatic ring system.

For instance, a homologous series of Schiff base esters can be synthesized, incorporating a terminal alkoxy substituent. This design allows for systematic variation of the molecular structure to study its effect on liquid crystalline behavior. The alkyloxy substituent contributes to the molecular polarizability, thereby influencing intermolecular interactions that can lead to the formation of different mesophases.

The general synthetic pathway for such derivatives is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification | Carboxylic acid, Thionyl chloride, Alcohol, Reflux |

| 2 | Imine Formation (Schiff Base) | This compound, Aldehyde, Ethanol, Catalytic acid, Reflux |

This synthetic flexibility allows for the creation of a library of compounds derived from this compound with varying molecular geometries and electronic properties, which are crucial for inducing and controlling liquid crystalline phases.

Thermotropic and Lyotropic Liquid Crystal Phases

Derivatives of this compound are anticipated to exhibit both thermotropic and lyotropic liquid crystalline behavior.

Thermotropic Liquid Crystals: These mesophases are induced by changes in temperature. For calamitic (rod-shaped) molecules derived from this compound, heating the crystalline solid can lead to transitions into various mesophases, such as nematic and smectic phases, before becoming an isotropic liquid at higher temperatures. The specific phases and transition temperatures are highly dependent on the molecular structure.

Lyotropic Liquid Crystals: These phases are formed by the influence of a solvent. The amphiphilic nature that can be imparted to derivatives of this compound, with the polar aniline (B41778) head and the nonpolar nonoxy tail, suggests the potential for forming lyotropic phases in the presence of certain solvents.

The types of mesophases observed in analogous systems include:

| Mesophase | Description |

| Nematic (N) | Molecules have long-range orientational order but no positional order. |

| Smectic A (SmA) | Molecules are arranged in layers with their long axes perpendicular to the layer planes. |

| Smectic C (SmC) | Molecules are arranged in layers with their long axes tilted with respect to the layer planes. |

Structure-Mesophase Stability and Transition Temperature Relationships

The stability of the mesophases and the transition temperatures in liquid crystals derived from this compound are intrinsically linked to their molecular structure. Key structural features and their expected influence include:

Length of the Alkoxy Chain: In homologous series of Schiff base esters, increasing the length of the terminal alkoxy chain generally affects the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). Longer chains can lead to the appearance of smectic phases in addition to nematic phases. For example, in one study of N-{(n-alkoxy-4``-bezoyloxy)-4`-benzylidene}-4-butyl aniline, shorter alkoxy chains (methoxy and ethoxy) resulted in non-mesogenic compounds, while longer chains (propoxy to hexoxy) induced an enantiotropic nematic phase, and even longer chains (heptoxy and octoxy) led to the appearance of a smectic phase. [1, 4, 5]

Presence and Position of Substituents: The methoxy (B1213986) group in the 3-position and the nonoxy group in the 4-position of the aniline ring will significantly influence the molecular packing and intermolecular forces. The methoxy group can add to the molecular breadth and introduce dipole moments, while the long, flexible nonoxy chain will contribute to van der Waals interactions and can promote the formation of layered smectic structures.

Rigidity of the Core: The choice of the aromatic aldehyde used to form a Schiff base will determine the rigidity and linearity of the central core of the mesogen. A more extended and rigid core generally leads to higher clearing points and increased mesophase stability.

The following table summarizes the expected impact of structural modifications on the mesomorphic properties of this compound derivatives:

| Structural Feature | Expected Effect on Mesophase Properties |

| Increasing length of the nonoxy chain | Lowering of melting points, potential induction of smectic phases. |

| Introduction of bulky lateral groups | Disruption of molecular packing, leading to lower clearing points. |

| Increasing the rigidity of the molecular core | Enhancement of mesophase stability and higher transition temperatures. |

Conducting Polymers and Electroactive Composites

The aniline backbone of this compound provides a direct route to the synthesis of substituted polyanilines, a class of conducting polymers with a wide range of applications.

Polyanilines with Enhanced Processibility and Solubility

One of the major challenges with unsubstituted polyaniline is its poor solubility in common organic solvents, which hinders its processability. The incorporation of substituents on the aniline ring is a well-established strategy to overcome this limitation. The methoxy and, particularly, the long nonoxy group of this compound are expected to significantly enhance the solubility of the resulting polymer.

The presence of these flexible side chains increases the distance between the polymer backbones, weakening the interchain interactions and allowing solvent molecules to penetrate and solvate the polymer. Research on other polyalkoxy-anilines has shown that solubility increases with the length of the side chain. This improved solubility would allow for the solution-casting of thin films and the preparation of blends and composites.

However, a trade-off often exists between solubility and electrical conductivity. The increased separation between polymer chains can hinder the charge transport between them, potentially leading to a decrease in the bulk conductivity of the material.

Development of Electrochromic Materials

Polyaniline and its derivatives are well-known for their electrochromic properties, meaning they change color in response to an applied electrical potential. This property arises from the ability of the polymer to exist in different oxidation states, each with a distinct optical absorption spectrum.

Polymers derived from this compound are expected to exhibit electrochromism. The substituents on the aniline ring can influence the electronic properties of the polymer, thereby affecting the colors of the different oxidation states and the potentials at which the transitions occur. The typical electrochromic transitions in polyaniline are:

| Oxidation State | Color |

| Leucoemeraldine (fully reduced) | Transparent Yellow |

| Emeraldine (half oxidized) | Green |

| Pernigraniline (fully oxidized) | Dark Blue/Violet |

The presence of the electron-donating methoxy and nonoxy groups can modulate the energy levels of the polymer's frontier orbitals, which could lead to a shift in the absorption bands and thus a change in the observed colors. The enhanced solubility of the polymer would also be advantageous for the fabrication of electrochromic devices, such as smart windows and displays, by allowing for the formation of uniform thin films on conductive substrates like indium tin oxide (ITO) coated glass.

Charge Transport Mechanisms in Poly(alkoxyanilines)

The electrical conductivity of poly(alkoxyanilines), including polymers derived from this compound, is governed by the movement of charge carriers along and between the polymer chains. This charge transport is a complex process influenced by the polymer's oxidation state, the degree of protonation (doping), and its molecular and supramolecular structure. The primary charge carriers in the conductive emeraldine salt form of polyaniline are polarons and bipolarons, which are radical cations and dications, respectively, formed on the polymer backbone.

Several factors influence the charge transport in poly(alkoxyanilines):

Chain Conformation and Packing: The arrangement of polymer chains in the solid state is critical for efficient charge transport. A more ordered, crystalline structure with significant π-π stacking between aromatic rings facilitates both intrachain and interchain charge carrier movement. Disordered, amorphous regions, on the other hand, can act as traps for charge carriers, impeding their mobility.

Doping Level: The concentration of charge carriers, which is controlled by the doping level, directly affects the conductivity. The protonation of the imine nitrogen atoms in the polyaniline backbone creates the charge carriers (polarons) necessary for conduction.

The mobility of charge carriers is a key parameter in characterizing the electrical properties of these polymers. Studies on analogous poly(alkoxyanilines) have shown that charge carrier mobilities can vary significantly depending on the specific substituents and the oxidation state of the polymer. For instance, in poly(o-methoxyaniline), the mobility of positive charge carriers has been electrochemically determined and shows a complex dependence on the polymer's oxidation level. researchgate.net In the highly oxidized state, the presence of bulky ortho-substituents has been observed to decrease charge carrier mobility when compared to unsubstituted polyaniline. researchgate.net

| Parameter | Typical Range for Substituted Polyanilines | Influencing Factors |

| Conductivity (S/cm) | 10⁻¹⁰ to 10² | Doping level, temperature, morphology, substituents |

| Charge Carrier Mobility (cm²/Vs) | 10⁻⁵ to 10⁻¹ | Oxidation state, chain packing, temperature, substituents |

This table presents typical data for substituted polyanilines as a reference for the expected properties of poly(this compound).

Organic Optoelectronic Device Components

Hole-Transporting Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)

Polymers derived from this compound are promising candidates for use as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs). The primary function of an HTL is to facilitate the efficient injection of holes from the anode (typically indium tin oxide, ITO) and their transport to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. This charge management is crucial for achieving high efficiency and long operational lifetimes in OLEDs.

The suitability of a material for use as an HTL is determined by several key properties:

Highest Occupied Molecular Orbital (HOMO) Energy Level: For efficient hole injection, the HOMO level of the HTL should be well-matched with the work function of the anode. Polyaniline and its derivatives can have their work functions tuned, which is advantageous for creating ohmic contacts and enhancing hole injection.

Hole Mobility: A high hole mobility is essential for rapid transport of holes to the emissive layer, which helps to balance the charge carrier concentrations and improve the recombination efficiency.

Transparency: The HTL must be highly transparent in the visible region of the electromagnetic spectrum to allow the light generated in the emissive layer to exit the device without significant absorption losses.

Film-Forming Properties: The ability to form smooth, uniform, and pinhole-free thin films is critical for preventing short circuits and ensuring uniform device performance.

Alkoxy-substituted polyanilines, such as poly(this compound), can offer advantages in terms of processability and film formation due to their enhanced solubility in common organic solvents. This allows for the fabrication of HTLs via solution-based techniques like spin-coating, which are generally more cost-effective than vacuum deposition methods.

| Device Parameter | Representative Values for OLEDs with Polyaniline-based HTLs |

| Turn-on Voltage (V) | 3 - 7 |

| Maximum Luminance (cd/m²) | 1,000 - 20,000 |

| Current Efficiency (cd/A) | 2 - 10 |

| External Quantum Efficiency (%) | 1 - 5 |

This table provides representative performance metrics for OLEDs incorporating polyaniline derivative HTLs, offering a benchmark for devices based on poly(this compound).

Active Layer Components in Organic Photovoltaic Cells

In the realm of organic photovoltaics (OPVs), polymers derived from this compound can function as a component of the active layer, which is responsible for light absorption and charge generation. The active layer in a typical bulk heterojunction (BHJ) OPV consists of a blend of an electron donor and an electron acceptor material. When light is absorbed by this layer, excitons (bound electron-hole pairs) are created. These excitons then diffuse to the donor-acceptor interface where they dissociate into free electrons and holes, which are subsequently transported to their respective electrodes to generate a photocurrent.

As a derivative of polyaniline, poly(this compound) would primarily act as the electron donor component in a BHJ active layer. The performance of an OPV is critically dependent on the properties of the donor and acceptor materials and the morphology of their blend. Key considerations include:

Absorption Spectrum: The donor material should have strong absorption in the solar spectrum to maximize light harvesting.

Energy Level Alignment: The relative HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor and acceptor materials must be suitable to provide a sufficient driving force for exciton dissociation while minimizing energy loss, which affects the open-circuit voltage (Voc).

Charge Carrier Mobility: Both the electron and hole mobilities within the active layer should be high and balanced to ensure efficient charge extraction and minimize recombination losses.

The long nonoxy side chains in poly(this compound) could potentially enhance the solubility and processability of the polymer, facilitating the formation of an optimized active layer morphology.

| OPV Performance Metric | Typical Values for Devices with Polyaniline Derivative Donors |

| Power Conversion Efficiency (PCE) (%) | 2 - 6 |

| Open-Circuit Voltage (Voc) (V) | 0.5 - 0.8 |

| Short-Circuit Current Density (Jsc) (mA/cm²) | 5 - 15 |

| Fill Factor (FF) (%) | 40 - 65 |

This table presents typical performance parameters for organic photovoltaic cells utilizing polyaniline derivatives as the electron donor, providing an expected range for devices incorporating poly(this compound).

Self-Assembly and Morphology Control for Device Performance

The performance of organic electronic devices is intrinsically linked to the morphology of the active organic layers. For polymers like poly(this compound), controlling the self-assembly and resulting film morphology is paramount for optimizing device efficiency and stability. The arrangement of polymer chains, the degree of crystallinity, and the phase separation in blend films all have a profound impact on the electronic processes within the device.

Several strategies can be employed to control the morphology of thin films of poly(alkoxyanilines):

Solvent Selection: The choice of solvent for solution processing can influence the conformation of the polymer chains in solution and the subsequent film-forming dynamics.

Processing Additives: The use of small amounts of additives can alter the solubility of the components in a blend and affect the kinetics of phase separation, leading to a more favorable morphology.

Thermal and Solvent Annealing: Post-deposition treatments, such as thermal annealing or exposure to solvent vapor, can provide the necessary energy for the polymer chains to reorganize into a more ordered and thermodynamically stable morphology.

Deposition Technique: The method of film deposition, such as spin-coating, drop-casting, or blade-coating, can influence the film's thickness, uniformity, and molecular packing.

For instance, a well-interconnected network of the donor and acceptor phases in an OPV active layer is crucial for efficient exciton dissociation and charge transport. Similarly, a smooth and uniform HTL in an OLED is necessary for good interfacial contact and uniform charge injection. The long, flexible nonoxy side chains of poly(this compound) may promote self-assembly into ordered structures, which could be beneficial for charge transport.

Chemosensors and Biosensors (Materials-focused)

Fabrication of Polymer Films for Sensing Applications

The fabrication of high-quality polymer films is a critical step in the development of chemosensors and biosensors based on poly(this compound). The sensitivity, selectivity, and response time of a sensor are all highly dependent on the properties of the sensing film, such as its thickness, porosity, and surface area. Several techniques can be employed to deposit thin films of this polymer onto a transducer surface.

Electrochemical Polymerization: This method involves the direct polymerization of the this compound monomer onto an electrode surface from a solution containing the monomer and a supporting electrolyte. scispace.comresearchgate.net The thickness and morphology of the resulting polymer film can be controlled by adjusting the electrochemical parameters, such as the applied potential or current, the polymerization time, and the monomer concentration. researchgate.net This technique allows for the direct and well-adhered coating of conductive substrates.

Spin-Coating: For soluble polymers, spin-coating is a widely used technique for producing uniform thin films. researchgate.netwu.ac.thapexicindia.commdpi.comunl.edu A solution of the pre-synthesized poly(this compound) is dispensed onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin polymer film. researchgate.netwu.ac.thapexicindia.commdpi.comunl.edu The film thickness can be controlled by adjusting the solution concentration, viscosity, and the spin speed. mdpi.com

Drop-Casting: This is a simpler solution-based method where a droplet of the polymer solution is placed on the substrate and the solvent is allowed to evaporate slowly. While less uniform than spin-coating, it is a useful technique for rapid prototyping and laboratory-scale fabrication.

Langmuir-Blodgett (LB) Technique: This technique allows for the deposition of highly ordered, ultrathin films with precise control over the film thickness at the molecular level. It involves spreading the polymer on a liquid subphase and then transferring the resulting monolayer onto a solid substrate.

A comprehensive review of scientific literature and patent databases reveals no specific research on the application of This compound in the development of electrochemical sensing platforms. As a result, there is no available data to generate an article on its use in this specific field, including detailed research findings or performance data tables.

The searches conducted for "this compound" and its potential alternative name "3-methoxy-4-nonyloxyaniline" in the context of electrochemical sensors did not yield any relevant scholarly articles or patents. This suggests that the compound has likely not been investigated for this particular application, or any such research is not publicly available.

While research exists for related aniline compounds in electrochemical sensing, the strict focus on "this compound" as per the instructions means that no content can be generated for the requested section.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methoxy-4-nonoxyaniline, and how can reaction conditions be optimized for high yield?

- Methodology :

- Nucleophilic Aromatic Substitution (NAS) : Introduce methoxy and nonoxy groups onto the aniline backbone under anhydrous conditions with catalysts like CuI or Pd-based systems. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically influence regioselectivity .

- Oxidation/Reduction Pathways : Controlled oxidation (e.g., using KMnO₄) yields quinones, while catalytic hydrogenation reduces nitro intermediates to amines. Optimize stoichiometry and reaction time to minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can substituent positions be confirmed?

- 1H/13C NMR : Assign proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.2 ppm) and confirm substitution patterns via coupling constants .

- IR Spectroscopy : Identify NH₂ stretches (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to distinguish regioisomers .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if dust is generated .

- Ventilation : Conduct reactions in fume hoods with negative pressure systems to avoid vapor inhalation .

- First Aid : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water. Seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the potential anticancer mechanisms of this compound derivatives?

- In Vitro Assays :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity .

- Apoptosis Studies : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Target Identification :

- Molecular Docking : Simulate binding interactions with oncogenic proteins (e.g., Bcl-2, EGFR) using AutoDock Vina .

- Proteomics : Apply SILAC labeling to identify protein expression changes in treated cells .

Q. What analytical approaches are suitable for resolving contradictions in reported biological activity data of this compound derivatives?

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria) .

- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variable effects .

- Statistical Modeling : Use ANOVA to assess significance of conflicting results, accounting for batch-to-batch compound variability .

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Directing Effects : The methoxy group (strongly electron-donating) directs electrophiles to the para position, while the nonoxy group (electron-withdrawing) may deactivate specific ring positions.